
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C₁₄H₁₅BrO and a molecular weight of 279.172 g/mol . This compound is characterized by a cyclohexenone ring substituted with a bromophenyl group and two methyl groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one typically involves the reaction of aromatic aldehydes with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under different conditions. One common method uses zinc chloride as a catalyst in an environmentally benign water medium . The product is isolated from the reaction medium by simple filtration, making this a green protocol for the synthesis of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and environmentally friendly solvents to ensure high yield and purity.
化学反应分析
Types of Reactions
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one has several scientific research applications:
Medicine: Its derivatives are explored for potential pharmacological activities.
Industry: It serves as a precursor for the synthesis of dyes and other industrial chemicals.
作用机制
The mechanism of action of 5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one involves its interaction with molecular targets through various pathways. The compound’s structure allows it to form strong intramolecular hydrogen bonds, which contribute to its stability and reactivity . Additionally, it can participate in weak intermolecular interactions such as C−H···O, π···π, and C−H···Br contacts, influencing its behavior in different environments .
相似化合物的比较
Similar Compounds
5,5-Dimethylcyclohex-2-en-1-one: A similar compound without the bromophenyl group.
3,5,5-Trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: Another structurally related compound with different substituents.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: A compound with a hydroxy group and similar structural framework.
Uniqueness
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
72036-54-5 |
|---|---|
分子式 |
C14H15BrO |
分子量 |
279.17 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15BrO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9H2,1-2H3 |
InChI 键 |
JISPPFBRAMZBSM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


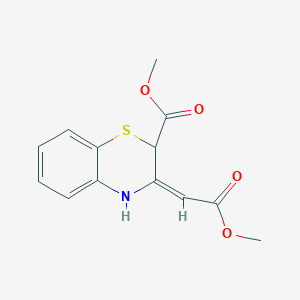
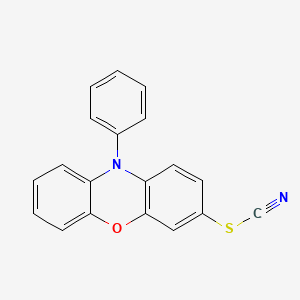
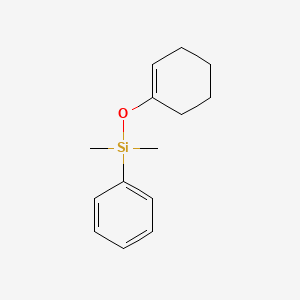

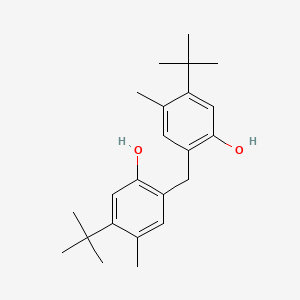
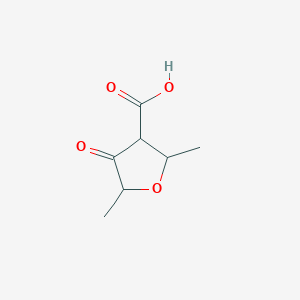
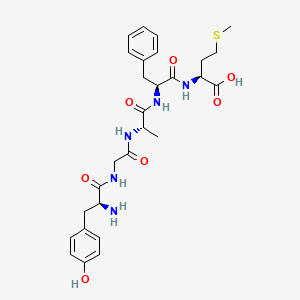
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
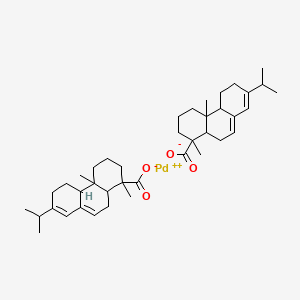
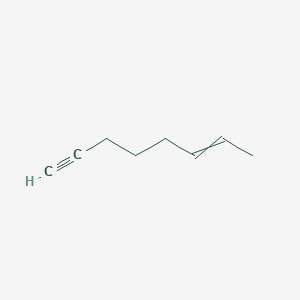
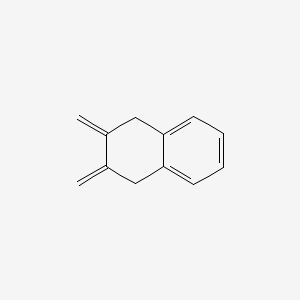
![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
